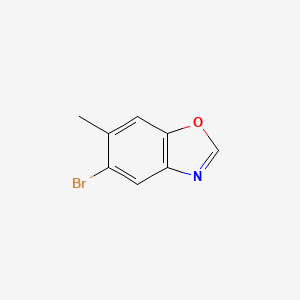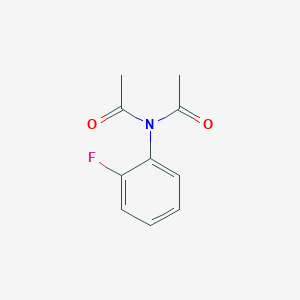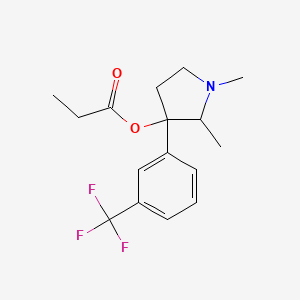
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine is a synthetic organic compound characterized by its unique trifluoromethyl group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is formed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-3-propionoxypyrrolidine: Similar structure but with a para-substituted trifluoromethyl group.
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-3-propionoxypyrrolidine: Similar structure but with an ortho-substituted trifluoromethyl group.
Uniqueness
1,2-Dimethyl-3-(alpha,alpha,alpha-trifluoro-m-tolyl)-3-propionoxypyrrolidine is unique due to its meta-substituted trifluoromethyl group, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
69552-08-5 |
|---|---|
Formule moléculaire |
C16H20F3NO2 |
Poids moléculaire |
315.33 g/mol |
Nom IUPAC |
[1,2-dimethyl-3-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl] propanoate |
InChI |
InChI=1S/C16H20F3NO2/c1-4-14(21)22-15(8-9-20(3)11(15)2)12-6-5-7-13(10-12)16(17,18)19/h5-7,10-11H,4,8-9H2,1-3H3 |
Clé InChI |
DYCDGMTWTAGFEY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1(CCN(C1C)C)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


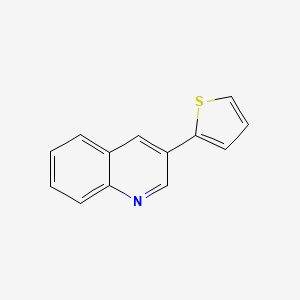
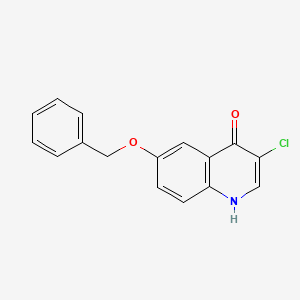
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
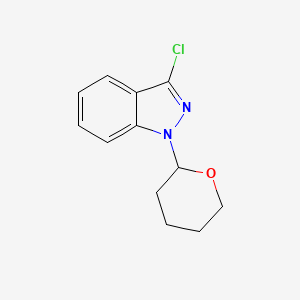

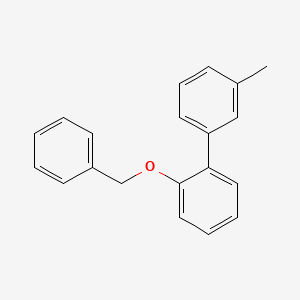
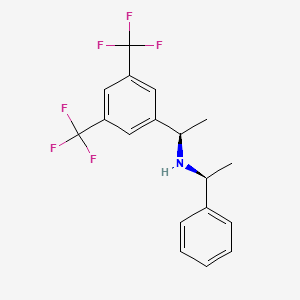
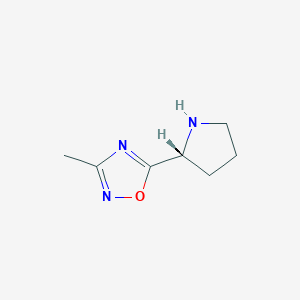
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
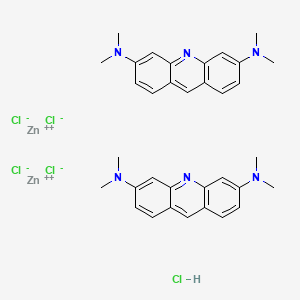
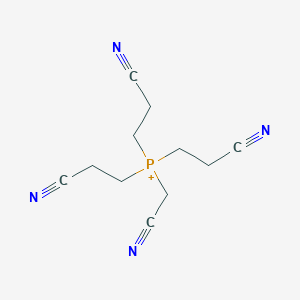
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
